N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide
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Overview
Description
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide is a complex organic compound that features a benzoxazole ring fused to a pyridine ring, with a phenoxyacetamide group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide typically involves multiple steps, starting with the preparation of the benzoxazole and pyridine intermediates. One common method involves the condensation of 2-aminophenol with a carboxylic acid derivative to form the benzoxazole ring. This intermediate is then coupled with a pyridine derivative under specific conditions, such as the use of a dehydrating agent like phosphorus oxychloride (POCl3) or a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(1,3-Benzoxazol-2-yl)-2-pyridinol
- 2-(1H-Pyrazol-4-yl)-1,3-benzoxazole
- 4-(Pyridin-3-yl)benzaldehyde
- 2-(1,3-Oxazol-5-yl)benzoic acid
Uniqueness
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide stands out due to its unique combination of the benzoxazole and pyridine rings, along with the phenoxyacetamide group. This structure imparts specific chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C20H15N3O3 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-[5-(1,3-benzoxazol-2-yl)pyridin-3-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H15N3O3/c24-19(13-25-16-6-2-1-3-7-16)22-15-10-14(11-21-12-15)20-23-17-8-4-5-9-18(17)26-20/h1-12H,13H2,(H,22,24) |
InChI Key |
ZRXMBNFEHIKIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CN=CC(=C2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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